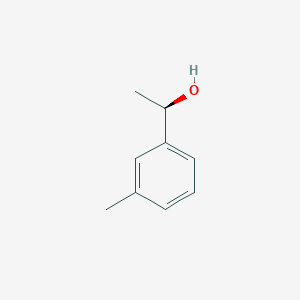![molecular formula C19H22Cl2N2O5S B2481423 2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N,N-dimethylacetamide CAS No. 400085-61-2](/img/structure/B2481423.png)
2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N,N-dimethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Research in the field of organic chemistry often explores the synthesis and characterization of novel compounds with potential applications in various domains, including materials science and pharmaceuticals. Compounds like "2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N,N-dimethylacetamide" can be synthesized through methods that involve nucleophilic aromatic substitution, condensation reactions, and the use of specific catalysts or reagents to introduce functional groups and modify chemical structures.
Synthesis Analysis
The synthesis of complex organic molecules typically involves multi-step reaction sequences. For compounds with similar structural features, one approach is the use of disulfonic acid imidazolium chloroaluminate as a catalyst for synthesizing pyrazole derivatives via a one-pot multi-component condensation process (Moosavi-Zare et al., 2013). This method exemplifies how specific catalytic systems can facilitate the efficient synthesis of compounds with intricate molecular architectures.
Molecular Structure Analysis
The molecular structure of organic compounds is often characterized using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. For instance, compounds with bis(sulfonyl)aniline moieties have been studied for their solid-state fluorescence properties, highlighting the role of intramolecular hydrogen bonds in determining the photophysical behavior of these materials (Beppu et al., 2014).
Aplicaciones Científicas De Investigación
Cancer Research
- In a study by Sklarin et al. (1992), a derivative of this compound, CI-921, was tested in a phase II trial for advanced malignancies. It showed some level of response in breast, head, neck, and nonsmall cell lung cancer patients.
Biochemistry
- Boschelli et al. (2001) explored various analogues of a compound similar to the one for inhibiting Src kinase activity. They found increased inhibition with specific modifications, suggesting potential applications in biochemical research.
Herbicide Development
- A study by Li Gong-chun (2011) on derivatives of this compound showed good herbicidal activities against certain plants, indicating its potential use in agricultural applications.
Materials Science
- In materials science, Bilgin et al. (2006) synthesized a vicinal dioxime ligand related to the compound, demonstrating its applicability in complex synthesis with potential industrial applications.
Polymorphic Studies
- Goldberg (1984) studied the polymorphic inclusion structures of a related compound, providing insights into the solvation patterns and their influence on molecular conformation, which is significant in crystallography and pharmaceutical formulation.
Pharmaceutical Research
- Villetti et al. (2015) explored CHF6001, a derivative of the compound, as a novel phosphodiesterase 4 (PDE4) inhibitor for pulmonary diseases. This highlights its potential use in respiratory disease treatment.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dichloro-5-(2-methoxyethoxy)anilino]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O5S/c1-22(2)19(24)13-23(29(25,26)14-7-5-4-6-8-14)17-12-18(28-10-9-27-3)16(21)11-15(17)20/h4-8,11-12H,9-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKHXONXYSXOLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C1=CC(=C(C=C1Cl)Cl)OCCOC)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

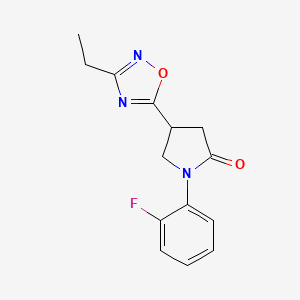
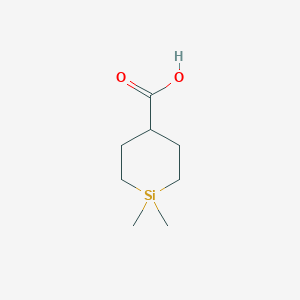
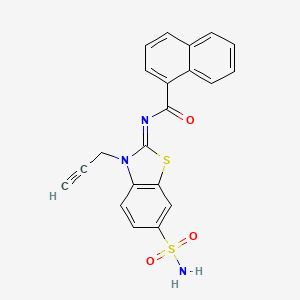
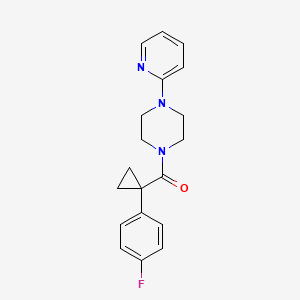
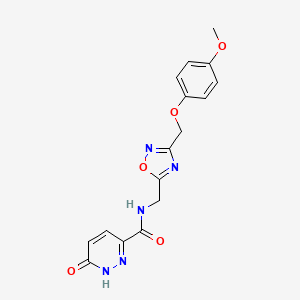
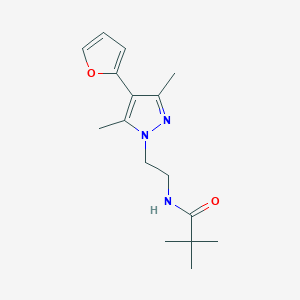
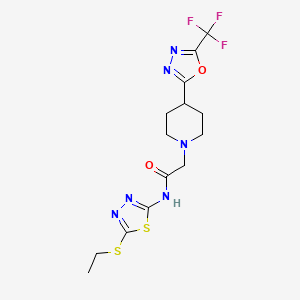
![N-[3-(7,7-Dimethyl-1-oxo-1,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2481354.png)
![(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylethenamine](/img/structure/B2481355.png)
![Ethyl 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]propanoate](/img/structure/B2481356.png)
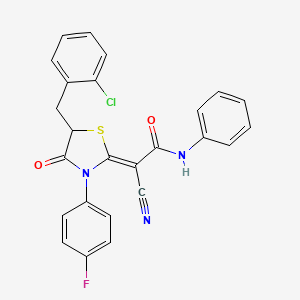
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2481358.png)
![1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2481359.png)
